Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
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Description
Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H26N4O2 and its molecular weight is 306.40 g/mol. The purity is usually 95%.
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Biological Activity
Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C14H20N4O2
- Molecular Weight : 280.34 g/mol
- IUPAC Name : Methyl 1-(4-methyl-pyrimidin-2-yl)-3-piperidinylcarbamate
This compound exhibits several biological activities through various mechanisms:
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it targets protein kinases, which are crucial for signaling pathways that regulate cell growth and division .
- Receptor Modulation : It interacts with muscarinic acetylcholine receptors (M3R), which are implicated in the progression of colorectal cancer. Activation of these receptors can lead to increased cell proliferation and resistance to apoptosis .
- Gene Regulation : The compound may influence the expression of genes related to the cell cycle and apoptosis, including c-myc and p53. By repressing CDKN1A, it disrupts normal cell cycle regulation, potentially leading to enhanced tumor growth .
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity:
- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells (FaDu). It outperformed some established chemotherapeutics in inducing apoptosis .
Neuroprotective Effects
The compound also shows promise in neuroprotection:
- Cholinesterase Inhibition : It inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in Alzheimer's disease treatment by enhancing cholinergic transmission .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are beneficial in mitigating oxidative stress associated with neurodegeneration .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in MDPI reported that the compound exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Neuroprotective Study : Another investigation focused on its effects on neurodegenerative models, demonstrating that the compound could reduce neuronal death and improve cognitive function in animal models of Alzheimer's disease .
Properties
IUPAC Name |
tert-butyl N-methyl-N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12-8-9-17-14(18-12)20-10-6-7-13(11-20)19(5)15(21)22-16(2,3)4/h8-9,13H,6-7,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJIZNRDAUKSKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.